N,N-dibutyl-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-5-chloro-2-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It is a small molecule that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N,N-dibutyl-5-chloro-2-methoxybenzamide selectively binds to the CB2 receptor, which is primarily expressed on immune cells and has been implicated in various physiological processes, including inflammation and pain. By blocking the CB2 receptor, N,N-dibutyl-5-chloro-2-methoxybenzamide can modulate immune responses and reduce inflammation and pain.
Biochemical and Physiological Effects:
N,N-dibutyl-5-chloro-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increasing the production of anti-inflammatory cytokines, such as IL-10. N,N-dibutyl-5-chloro-2-methoxybenzamide has also been shown to reduce the activation of immune cells, such as macrophages and T cells, and reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N-dibutyl-5-chloro-2-methoxybenzamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific modulation of immune responses. However, one limitation of using N,N-dibutyl-5-chloro-2-methoxybenzamide is its potential off-target effects, as it may also interact with other receptors or enzymes.
Zukünftige Richtungen
There are several future directions for the research on N,N-dibutyl-5-chloro-2-methoxybenzamide. One direction is to further investigate its therapeutic potential in various diseases, such as cancer and autoimmune diseases. Another direction is to develop more selective CB2 receptor antagonists that can avoid potential off-target effects. Additionally, the development of novel drug delivery systems for N,N-dibutyl-5-chloro-2-methoxybenzamide may improve its efficacy and reduce potential side effects.
Synthesemethoden
N,N-dibutyl-5-chloro-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine, followed by the reaction with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dibutylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. N,N-dibutyl-5-chloro-2-methoxybenzamide has also been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. In addition, N,N-dibutyl-5-chloro-2-methoxybenzamide has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer and prostate cancer cells.
Eigenschaften
Produktname |
N,N-dibutyl-5-chloro-2-methoxybenzamide |
---|---|
Molekularformel |
C16H24ClNO2 |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
N,N-dibutyl-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-10-18(11-7-5-2)16(19)14-12-13(17)8-9-15(14)20-3/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI-Schlüssel |
PZAYATQSKFMLSG-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.